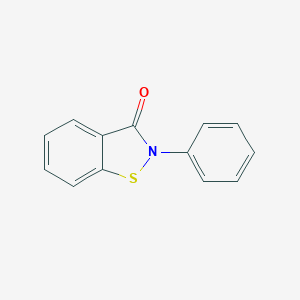

1,2-Benzisothiazol-3(2H)-one, 2-phenyl-

Descripción general

Descripción

1,2-Benzisothiazol-3(2H)-one, 2-phenyl-, also known as 1,2-Benzisothiazol-3(2H)-one, 2-phenyl-, is a useful research compound. Its molecular formula is C13H9NOS and its molecular weight is 227.28 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Benzisothiazol-3(2H)-one, 2-phenyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Benzisothiazol-3(2H)-one, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisothiazol-3(2H)-one, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,2-Benzisothiazol-3(2H)-one, 2-phenyl- is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential. We will also include relevant data tables and case studies to illustrate its efficacy and applications in various fields.

Chemical Structure and Synthesis

1,2-Benzisothiazol-3(2H)-one, 2-phenyl- belongs to a class of compounds known as benzisothiazolones, which are characterized by a bicyclic structure containing a benzene ring fused to a thiazole ring. The compound can be synthesized through various methods, including one-pot reactions that yield high purity and yield rates.

Synthesis Methodology

The synthesis typically involves the reaction of thiosalicylic acid with amines in the presence of thionyl chloride. The following general procedure outlines the synthesis:

- Reagents : Thiosalicylic acid (100 mg), thionyl chloride (471.5 µL), amines (10 equiv.), DMF.

- Procedure :

- Mix thiosalicylic acid with thionyl chloride and DMF.

- Heat at 80 °C for 12 hours.

- Add amines and stir at room temperature for 20 hours.

- Extract with ethyl acetate and purify to yield the desired compound.

Antiviral Activity

Recent studies have highlighted the antiviral properties of 1,2-benzisothiazol-3(2H)-one derivatives against various viruses, particularly dengue virus (DENV). A study reported that several N-substituted derivatives exhibited significant inhibitory activity against DENV NS2B/NS3 protease, with IC50 values in the micromolar range . The results suggest that these compounds could serve as potential candidates for developing new antiviral therapeutics.

Table 1: Antiviral Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(2-Chlorophenyl)benzisothiazol-3(2H)-one | 15 | Inhibition of DENV protease |

| 2-(2,6-Dichlorophenyl)benzisothiazol-3(2H)-one | 10 | Inhibition of DENV protease |

| 1,2-Benzisothiazol-3(2H)-one | 25 | General antiviral activity |

Antibacterial Activity

In addition to its antiviral properties, this compound has shown promising antibacterial activity. A study involving the synthesis of hybrid derivatives combining 1,2-benzisothiazol-3(2H)-one with oxadiazoles revealed potent inhibition against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzene ring enhance antibacterial efficacy.

Table 2: Antibacterial Activity of Hybrid Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain Tested |

|---|---|---|

| Benzisothiazol-oxadiazole hybrid | 8 µg/mL | Staphylococcus aureus |

| Benzisothiazol-oxadiazole hybrid | 16 µg/mL | Escherichia coli |

Cytotoxicity Studies

While evaluating the therapeutic potential of 1,2-benzisothiazol-3(2H)-one derivatives, it is crucial to assess their cytotoxicity. Studies have shown varying levels of cytotoxic effects on mammalian cell lines. For instance, compound testing against HEK-293T cell lines demonstrated acceptable cytotoxicity levels, indicating a favorable therapeutic index for certain derivatives .

Table 3: Cytotoxicity Data Against HEK-293T Cells

| Compound Name | Cytotoxicity (IC50 µM) |

|---|---|

| 1,2-Benzisothiazol-3(2H)-one | >50 |

| Hybrid derivative A | 30 |

| Hybrid derivative B | >40 |

Case Study: Anti-Dengue Therapeutics Development

A recent case study focused on the development of anti-dengue therapeutics using modified benzisothiazolone derivatives. The research highlighted how specific substitutions enhanced binding affinity to the viral protease, leading to reduced viral replication in vitro. The findings underscore the potential for these compounds in clinical applications against dengue fever.

Case Study: Antibacterial Screening

Another case study involved screening a library of benzisothiazolone derivatives against common bacterial pathogens. The results indicated that certain compounds exhibited significant antibacterial properties, paving the way for further development into effective treatment options for bacterial infections.

Aplicaciones Científicas De Investigación

Dengue Virus Inhibition

Recent studies have highlighted the efficacy of various derivatives of 1,2-benzisothiazol-3(2H)-one against the dengue virus. A series of N-substituted derivatives were synthesized and tested for their ability to inhibit the NS2B/NS3 protease of the dengue virus. Notably, two compounds demonstrated significant antiviral activity with IC50 values in the micromolar range, effectively suppressing viral replication and infectivity in vitro .

West Nile Virus Protease Inhibition

In a related study, hybrid compounds combining 1,2-benzisothiazol-3(2H)-one with 1,3,4-oxadiazole scaffolds were evaluated for their inhibitory effects on West Nile virus proteases. Several compounds showed over 50% inhibition at concentrations as low as 10 μM, indicating their potential as small-molecule therapeutics for viral infections .

Resistance to Beta-Lactam Antibiotics

1,2-Benzisothiazol-3(2H)-one derivatives have also been investigated for their ability to combat antibiotic-resistant bacteria. Specifically, compounds have been identified that inhibit beta-lactamases such as NDM-1, which are responsible for resistance in various bacterial strains. These findings suggest that such derivatives could be pivotal in developing new treatments for infections caused by resistant bacteria .

Structure-Activity Relationship (SAR) Studies

SAR studies on benzisothiazolones have revealed that specific substitutions can enhance antibacterial activity. For instance, modifications at the phenyl ring significantly influence the compound's potency against various bacterial strains .

Broad-Spectrum Antifungal Agents

The antifungal properties of 1,2-benzisothiazol-3(2H)-one derivatives have been well-documented. A series of compounds were synthesized and tested against a range of fungal pathogens, demonstrating broad-spectrum activity. The presence of specific functional groups was found to be crucial for optimal antifungal efficacy .

Cytotoxicity Studies

Preliminary studies indicate that certain derivatives of 1,2-benzisothiazol-3(2H)-one exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship suggests that modifications can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Targeting Cancer Pathways

Research is ongoing to explore how these compounds can target specific cancer pathways or mechanisms, potentially leading to novel therapeutic strategies in oncology .

Summary Table of Applications

| Application Type | Specific Use | Notable Compounds | Efficacy |

|---|---|---|---|

| Antiviral | Dengue Virus | BIT derivatives | IC50 in micromolar range |

| West Nile Virus | Hybrid derivatives | >50% inhibition at 10 μM | |

| Antibacterial | Beta-lactam resistance | Various derivatives | Effective against NDM-1 |

| Antifungal | Broad-spectrum activity | Functionalized BITs | Effective against multiple fungi |

| Anticancer | Cytotoxicity | Selected derivatives | Potent against cancer cell lines |

Propiedades

IUPAC Name |

2-phenyl-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMQSUUXKLZVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179917 | |

| Record name | 2-Phenyl-1,2-benzisothiazol-3-(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2527-03-9 | |

| Record name | 2-Phenyl-1,2-benzisothiazol-3-(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1,2-benzisothiazol-3-(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2,3-dihydro-1,2-benzothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.